N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16695641
InChI: InChI=1S/C11H9F3N4O2S/c1-18(5-8(19)20)10-16-6(9-15-2-3-21-9)4-7(17-10)11(12,13)14/h2-4H,5H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C11H9F3N4O2S
Molecular Weight: 318.28 g/mol

N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

CAS No.:

Cat. No.: VC16695641

Molecular Formula: C11H9F3N4O2S

Molecular Weight: 318.28 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine -

Specification

Molecular Formula C11H9F3N4O2S
Molecular Weight 318.28 g/mol
IUPAC Name 2-[methyl-[4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid
Standard InChI InChI=1S/C11H9F3N4O2S/c1-18(5-8(19)20)10-16-6(9-15-2-3-21-9)4-7(17-10)11(12,13)14/h2-4H,5H2,1H3,(H,19,20)
Standard InChI Key RGZOTUSMUYLTPD-UHFFFAOYSA-N
Canonical SMILES CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=NC=CS2

Introduction

N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound that combines a thiazole ring, a pyrimidine core, and a trifluoromethyl functional group. These structural features are often associated with bioactive molecules, particularly in medicinal chemistry, due to their ability to interact with biological targets.

Synthesis

The synthesis of this compound likely involves:

  • Formation of the Pyrimidine Core: Typically synthesized via condensation reactions involving urea or guanidine derivatives.

  • Introduction of the Thiazole Ring: Achieved through cyclization reactions of thioamides or related precursors.

  • Addition of the Trifluoromethyl Group: Introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

  • Final Coupling with Glycine Derivative: Using methylation and amidation reactions.

Biological Relevance

Compounds containing similar structural motifs have demonstrated:

  • Antimicrobial Activity: Thiazole and pyrimidine derivatives are known for inhibiting bacterial and fungal growth by targeting enzymes critical to microbial survival .

  • Cytotoxicity Against Cancer Cells: Trifluoromethylated pyrimidines exhibit selective cytotoxicity against cancer cell lines, such as MCF7 (breast cancer) and HepG2 (liver cancer) .

  • Pharmacokinetics: The trifluoromethyl group enhances metabolic stability and bioavailability, making such compounds promising drug candidates.

Potential Applications

This compound's unique structure suggests potential applications in:

  • Drug Discovery: As a lead compound for antimicrobial or anticancer agents.

  • Agriculture: As a pesticide or herbicide due to its potential toxic effects on pests.

  • Material Science: The trifluoromethyl group may impart thermal and chemical stability for industrial uses.

Research Findings

Studies on related compounds provide insights into its potential:

  • Antimicrobial Activity:

    • Compounds with thiazole and pyrimidine scaffolds showed significant inhibition of Gram-positive and Gram-negative bacteria .

    • Trifluoromethylated derivatives enhanced activity against resistant strains .

  • Cytotoxicity:

    • Similar compounds demonstrated cytotoxic effects at micromolar concentrations against cancer cell lines like MDA-MB-231 .

    • Molecular docking studies revealed strong binding to receptor sites involved in cancer progression .

  • Pharmacological Properties:

    • High lipophilicity due to the trifluoromethyl group aids in crossing biological membranes, enhancing drug efficacy.

Comparison with Related Compounds:

CharacteristicN-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycineRelated Compounds
Antimicrobial ActivityLikely high due to thiazole-pyrimidine synergyVariable depending on substituents
CytotoxicityExpected moderate to highRanges from low to high
StabilityEnhanced by trifluoromethyl groupLower without electron-withdrawing groups

Limitations and Future Directions

While promising, the compound requires further investigation:

  • Toxicological Studies: To assess safety profiles in vivo.

  • Optimization of Synthesis: For cost-effective production at scale.

  • Structure-Activity Relationship (SAR) Studies: To refine its pharmacological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator